3-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline
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Overview
Description
3-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a benzodiazole ring substituted with a chlorine atom and an aniline group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline typically involves the reaction of 5-chloro-1H-1,3-benzodiazole with aniline under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorine atom in the benzodiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted benzodiazole compounds .
Scientific Research Applications
3-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline: This compound is similar in structure but differs in the position of the aniline group.
3-(5-chloro-1H-1,3-benzodiazol-2-yl)propan-1-ol: This compound has an additional hydroxyl group, making it more hydrophilic.
Uniqueness
3-(5-chloro-1H-1,3-benzodiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
929338-88-5 |
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Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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